molecular formula C12H27Al B072995 Aluminum, tributyl- CAS No. 1116-70-7

Aluminum, tributyl-

Cat. No.: B072995
CAS No.: 1116-70-7
M. Wt: 198.32 g/mol
InChI Key: SQBBHCOIQXKPHL-UHFFFAOYSA-N
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Description

Aluminum, tributyl- is an organoaluminum compound with the molecular formula C12H27Al. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum, tributyl- can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

AlCl3+3BuLiAl(Bu)3+3LiCl\text{AlCl}_3 + 3 \text{BuLi} \rightarrow \text{Al(Bu)}_3 + 3 \text{LiCl} AlCl3​+3BuLi→Al(Bu)3​+3LiCl

where Bu represents the butyl group.

Industrial Production Methods: In industrial settings, aluminum, tributyl- is produced using a similar method but on a larger scale. The reaction is carried out in specialized reactors designed to handle the pyrophoric nature of the compound. The product is then purified through distillation to remove any impurities.

Types of Reactions:

    Oxidation: Aluminum, tributyl- can undergo oxidation reactions, forming aluminum oxide and butyl radicals.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents.

    Reduction: Hydrogen gas or other reducing agents can be used.

    Substitution: Halogenated compounds or other alkylating agents can be used.

Major Products:

    Oxidation: Aluminum oxide and butyl radicals.

    Reduction: Reduced organic compounds.

    Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Aluminum, tributyl- is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Organic Synthesis: It is used in the synthesis of complex organic molecules.

    Material Science: It is used in the preparation of advanced materials, including nanomaterials and composites.

    Biology and Medicine: It is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

    Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.

    Triisobutylaluminum: Similar to aluminum, tributyl- but with isobutyl groups instead of butyl groups.

    Tributyltin: An organotin compound with similar applications but different chemical properties.

Uniqueness: Aluminum, tributyl- is unique due to its specific reactivity and the nature of its butyl groups. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

tributylalumane
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InChI

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3;
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InChI Key

SQBBHCOIQXKPHL-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Al](CCCC)CCCC
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Molecular Formula

C12H27Al
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DSSTOX Substance ID

DTXSID9027362
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Molecular Weight

198.32 g/mol
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Physical Description

Tri-n-butylaluminum appears as a colorless to light-yellow colored liquid. Likely to cause burns on contact with skin, eyes or mucous membranes. Fumes pose a serious inhalation hazard., Liquid, Colorless liquid; [HSDB] Colorless to pale yellow liquid; [CAMEO]
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Boiling Point

110 °C @ 0.4 kPa
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Density

0.823 g/mL @ 20 °C
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Color/Form

Colorless liquid

CAS No.

1116-70-7
Record name TRI-N-BUTYLALUMINUM
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Melting Point

-26.7 °C (Freezing point)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Tributylaluminum in polymer chemistry?

A1: Tributylaluminum plays a crucial role as a co-catalyst in the polymerization of various monomers. For example, it's used alongside:

  • Lewis acids like Zinc Oxide [] for the ring-opening copolymerization of lactic acid and glycolic acid to produce poly(lactide-co-glycolide) polymers, used in biodegradable medical devices and controlled drug delivery systems.
  • Organolithium compounds like tert-butyllithium [] for the anionic polymerization of dimethyl vinylphosphonate, leading to the formation of isotactic-rich polymers with enhanced thermal properties.
  • Water [] to form a catalytic system for the ring-opening polymerization of tetrahydrofuran, producing polymers used in various applications like adhesives, coatings, and elastomers.

Q2: How does Tributylaluminum act as a co-catalyst in these polymerization reactions?

A: While the exact mechanism can vary depending on the specific reaction, Tributylaluminum generally acts as a Lewis acid, accepting electron pairs from the monomer or other reagents. This interaction activates the monomer towards polymerization, often by enhancing the reactivity of the initiator or facilitating the formation of active propagating species. For instance, in the anionic polymerization of dimethyl vinylphosphonate, Tributylaluminum likely coordinates with the initiator (tert-butyllithium), increasing its reactivity and influencing the stereochemistry of the resulting polymer [].

Q3: Does Tributylaluminum influence the structure of the polymers produced?

A: Yes, the presence of Tributylaluminum can significantly influence the polymer structure. In the case of dimethyl vinylphosphonate polymerization, using Tributylaluminum as a co-catalyst leads to the formation of isotactic-rich poly(dimethyl vinylphosphonate), which exhibits different properties compared to its atactic counterpart []. This control over tacticity highlights Tributylaluminum's ability to impact the stereochemistry of the polymerization process, ultimately affecting the polymer's physical and chemical characteristics.

Q4: Are there any safety concerns associated with handling Tributylaluminum?

A: Yes, Tributylaluminum is highly flammable and reacts violently with water and air, potentially leading to fires. [] It is crucial to handle this compound under inert atmosphere using appropriate safety equipment and procedures.

Q5: What are the structural characteristics of Tributylaluminum?

A5: Tributylaluminum (also known as Aluminum, Tributyl-) has the molecular formula C12H27Al and a molecular weight of 198.3 g/mol. While specific spectroscopic data is not provided in the provided abstracts, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q6: How does Tributylaluminum interact with amine N-oxides?

A: Tributylaluminum, being a Lewis acid, forms complexes with amine N-oxides through Lewis acid-base interactions. The strength of these interactions is influenced by steric effects and inductive electronic effects of both the Tributylaluminum and the amine N-oxide [].

Q7: What is the historical context of Tributylaluminum research?

A: While specific historical milestones are not outlined in the provided abstracts, the research showcases Tributylaluminum's longstanding use in various fields. Its applications in polymerization reactions [, , ], along with its coordination chemistry with Lewis bases like amine N-oxides [], demonstrate its importance and versatility in chemical research.

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